molecular formula C8H13NO B2449915 [(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 892596-60-0

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2449915
CAS No.: 892596-60-0
M. Wt: 139.198
InChI Key: RAWCMNQMRODOIM-UHFFFAOYSA-N
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Description

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-yn-1-amine group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Scientific Research Applications

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine can be synthesized through a series of chemical reactions. One common method involves the alkylation of oxolane with propargylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine
  • N-(prop-2-en-1-yl)oxolan-3-amine

Uniqueness

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its oxolane ring and prop-2-yn-1-amine group combination make it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCMNQMRODOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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